Cas no 1520638-84-9 (3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid)

3-({(tert-Butoxy)carbonylamino}methyl)pentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which serves as a key intermediate in peptide synthesis and organic chemistry applications. The Boc group provides selective protection for the amine functionality, enabling controlled deprotection under mild acidic conditions without affecting other sensitive functional groups. The carboxylic acid moiety allows for further derivatization, making it valuable for constructing complex molecular architectures. Its stability under basic conditions and compatibility with standard coupling reagents enhance its utility in solid-phase and solution-phase peptide synthesis. This compound is particularly useful in medicinal chemistry and biochemical research for designing peptidomimetics and modified amino acid scaffolds.
3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid structure
1520638-84-9 structure
Product name:3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid
CAS No:1520638-84-9
MF:C11H21NO4
Molecular Weight:231.28874373436
CID:4603737
PubChem ID:81066904

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
    • Pentanoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
    • 3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid
    • インチ: 1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
    • InChIKey: WJJHVCUDLONELJ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(CNC(OC(C)(C)C)=O)CC

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-111654-0.5g
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
0.5g
$579.0 2023-10-27
Enamine
EN300-111654-10.0g
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
10g
$3191.0 2023-06-09
A2B Chem LLC
AV47313-50mg
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
50mg
$219.00 2024-04-20
Aaron
AR01A1Q5-10g
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
10g
$4413.00 2023-12-15
Aaron
AR01A1Q5-100mg
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
100mg
$379.00 2025-02-08
Aaron
AR01A1Q5-2.5g
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
2.5g
$2025.00 2023-12-15
1PlusChem
1P01A1HT-50mg
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
50mg
$229.00 2025-03-04
Enamine
EN300-111654-1.0g
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
1g
$743.0 2023-06-09
Enamine
EN300-111654-0.1g
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
0.1g
$257.0 2023-10-27
Enamine
EN300-111654-2.5g
3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid
1520638-84-9 95%
2.5g
$1454.0 2023-10-27

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid 関連文献

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acidに関する追加情報

Introduction to 3-({(tert-butoxy)carbonylamino}methyl)pentanoic Acid (CAS No. 1520638-84-9)

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid, with the chemical formula C11H21NO4, is a significant compound in the field of pharmaceutical chemistry and bioconjugation. This compound, identified by its CAS number CAS No. 1520638-84-9, has garnered attention due to its versatile applications in drug development and synthetic biology. The structure of this molecule features a pentanoic acid backbone modified with a (tert-butoxy)carbonylamino side chain, which enhances its reactivity and utility in various chemical transformations.

The (tert-butoxy)carbonylamino group is particularly noteworthy as it serves as a protective group for amino functions in peptide synthesis and as a linker in the development of bioconjugates. This feature makes 3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid a valuable intermediate in the synthesis of more complex molecules, including peptidomimetics and protein-drug conjugates. The pentanoic acid moiety provides a flexible alkyl chain that can be further functionalized, allowing for the creation of diverse pharmacophores.

In recent years, there has been growing interest in the development of novel bioconjugates for therapeutic applications. These conjugates often require precise molecular design to achieve optimal pharmacokinetic and pharmacodynamic properties. The use of 3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid as a building block has enabled researchers to create novel compounds with enhanced stability and targeted delivery systems. For instance, its incorporation into antibody-drug conjugates (ADCs) has shown promise in preclinical studies for the treatment of various cancers.

The protective nature of the (tert-butoxy)carbonylamino group is particularly advantageous in multi-step synthetic routes where selective protection and deprotection are required. This functionality allows for controlled modifications without unintended side reactions, ensuring high yields and purity of the final product. The versatility of this compound has made it a staple in synthetic organic chemistry labs focused on pharmaceutical research.

Recent advancements in mass spectrometry and NMR spectroscopy have further facilitated the study of 3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid and its derivatives. These techniques have enabled detailed structural elucidation and kinetic studies, providing insights into reaction mechanisms and optimization strategies. Such methodologies are crucial for understanding how this compound behaves in different chemical environments, which is essential for its effective utilization in drug development.

The application of computational chemistry has also played a significant role in the study of this compound. Molecular modeling and docking studies have been employed to predict binding interactions with biological targets, aiding in the design of more effective therapeutic agents. These computational approaches complement experimental work by providing rapid screening of potential candidates and helping to refine synthetic strategies.

In summary, 3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid (CAS No. 1520638-84-9) is a multifaceted compound with broad applications in pharmaceutical chemistry. Its unique structure, featuring both a protective group and a flexible alkyl chain, makes it an invaluable tool for the synthesis of complex bioconjugates. The ongoing research into its applications continues to uncover new possibilities for its use in drug development and synthetic biology, solidifying its importance as a key intermediate in modern medicinal chemistry.

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